molecular formula C14H12N2O2S B8030293 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol CAS No. 1951440-86-0

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol

Cat. No.: B8030293
CAS No.: 1951440-86-0
M. Wt: 272.32 g/mol
InChI Key: GZQAVRDQFXEFBY-UHFFFAOYSA-N
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Description

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the sixth position of the benzothiazole ring and an amino group attached to a phenol moiety

Preparation Methods

The synthesis of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol typically involves the reaction of 2-amino-6-methoxybenzothiazole with a suitable phenol derivative. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy and amino groups can be replaced by other substituents. .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anti-inflammatory properties.

    Medicine: The compound has been investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins and activating caspases, which are involved in the programmed cell death pathway .

Comparison with Similar Compounds

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol can be compared with other benzothiazole derivatives, such as:

    2-Amino-6-methoxybenzothiazole: This compound is similar in structure but lacks the phenol moiety. It is used as an intermediate in the synthesis of various dyes and pigments.

    6-Methoxy-3-methylbenzothiazole: This compound has a methyl group instead of an amino group. It is used in the production of cationic dyes.

    2-Cyano-6-methoxybenzothiazole: This compound has a cyano group instead of an amino group.

Properties

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-18-9-6-7-11-13(8-9)19-14(16-11)15-10-4-2-3-5-12(10)17/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAVRDQFXEFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247636
Record name Phenol, 2-[(6-methoxy-2-benzothiazolyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-86-0
Record name Phenol, 2-[(6-methoxy-2-benzothiazolyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-[(6-methoxy-2-benzothiazolyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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